Shatavarin IV

Overview

Description

Mechanism of Action

Shatavarin IV, also known as Asparanin B or Curillin H, is a steroidal saponin found in the roots of Asparagus racemosus . This compound has been gaining importance due to its recently detected pharmacological activities .

Target of Action

This compound’s primary targets include CASP3, TNF, VEGFA, PTGS2, and CNR1 . These targets play crucial roles in various biological processes, including apoptosis, inflammation, angiogenesis, and pain sensation .

Mode of Action

For instance, it has been observed to induce dietary restriction (DR) in Caenorhabditis elegans, leading to increased lifespan .

Biochemical Pathways

This compound affects several biochemical pathways. It has been observed to induce autophagy in Caenorhabditis elegans, a process that is regulated by the mTOR pathway and works in a PHA-4/FOXA dependent manner . The longevity effect achieved by this compound is also dependent on SKN-1/NRF-2 and partially dependent on DAF-16/FOXO .

Pharmacokinetics

It has been found to be present in roots (040%) and in an enriched fraction (6120%) of Asparagus racemosus .

Result of Action

This compound has been reported to have various effects at the molecular and cellular levels. It significantly increases lifespan, reduces the aging by-product lipofuscin, and increases locomotion and chemotaxis behavior in Caenorhabditis elegans . It also reduces the total progeny number of wild type worms along with a significant alleviation of stored fat .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s action has been studied in different climatic zones, suggesting that its efficacy and stability may vary depending on the environment .

Biochemical Analysis

Biochemical Properties

Asparanin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of Asparanin B is with the enzyme asparaginase, which catalyzes the hydrolysis of asparagine to aspartic acid and ammonia . This interaction is vital for the metabolism of asparagine and the regulation of nitrogen levels in cells. Additionally, Asparanin B has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.

Cellular Effects

Asparanin B exerts significant effects on various types of cells and cellular processes. In cancer cells, Asparanin B has been shown to induce apoptosis and inhibit cell proliferation . For instance, in human hepatocellular carcinoma cells, Asparanin B induces G2/M cell cycle arrest and promotes apoptosis through the mitochondrial pathway . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . In normal cells, Asparanin B has been reported to enhance antioxidant defenses and reduce oxidative stress, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of action of Asparanin B involves several key processes. At the molecular level, Asparanin B binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, Asparanin B binds to asparaginase, enhancing its catalytic activity and promoting the hydrolysis of asparagine . Additionally, Asparanin B inhibits the activity of certain protein kinases, leading to the modulation of cell signaling pathways and the induction of apoptosis . This compound also affects gene expression by regulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Asparanin B have been observed to change over time. Studies have shown that Asparanin B is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to Asparanin B can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . In in vitro studies, Asparanin B has been shown to exert long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, Asparanin B has demonstrated long-term anticancer effects, with significant tumor regression observed in animal models .

Dosage Effects in Animal Models

The effects of Asparanin B vary with different dosages in animal models. At low doses, Asparanin B has been shown to enhance antioxidant defenses and reduce oxidative stress . At higher doses, Asparanin B can induce apoptosis and inhibit cell proliferation . In animal models, threshold effects have been observed, with significant anticancer activity occurring at specific dosage levels . Additionally, high doses of Asparanin B can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of Asparanin B while minimizing potential side effects.

Metabolic Pathways

Asparanin B is involved in several metabolic pathways, including the metabolism of asparagine and the regulation of nitrogen levels in cells . The primary enzyme involved in the metabolism of Asparanin B is asparaginase, which catalyzes the hydrolysis of asparagine to aspartic acid and ammonia . Additionally, Asparanin B interacts with other enzymes, such as protein kinases, influencing their activity and function . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Asparanin B is transported and distributed within cells and tissues through specific transporters and binding proteins . In cells, Asparanin B is taken up by membrane transporters and distributed to various cellular compartments . This compound can also bind to specific proteins, such as albumin, which facilitates its transport and distribution within the body . The localization and accumulation of Asparanin B in specific tissues and organs can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of Asparanin B plays a crucial role in its activity and function. Asparanin B is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . This compound can also be targeted to specific subcellular compartments, such as the mitochondria, through specific targeting signals and post-translational modifications . The localization of Asparanin B in specific compartments can influence its activity and function, affecting overall cellular processes and responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shatavarin IV involves the extraction of sarsasapogenin from the roots of Asparagus racemosus, followed by glycosylation reactions to attach the sugar moieties. The reaction conditions typically involve the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .

Industrial Production Methods

Industrial production of this compound is generally achieved through the extraction of Asparagus racemosus roots, followed by purification processes such as chromatography to isolate the compound. The large-scale extraction involves the use of solvents like ethanol or methanol to extract the saponins, which are then purified using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Shatavarin IV undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Glycosidic bonds in this compound can be substituted with other sugar moieties under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Glycosyl donors such as trichloroacetimidates are used in the presence of catalysts like trifluoromethanesulfonic acid.

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives and oxidized forms of this compound, which may exhibit different pharmacological activities .

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other steroidal saponins.

Biology: Studied for its role in modulating cellular processes and signaling pathways.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and immunomodulatory effects.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits

Comparison with Similar Compounds

Similar Compounds

Asparanin A: Another steroidal saponin with similar pharmacological activities.

Shatavarin IV: Known for its immunomodulatory and anti-inflammatory properties.

Shatavarin V: Exhibits similar glycosylation patterns and biological activities

Uniqueness

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways and its high antioxidant activity make it a valuable compound for various therapeutic applications .

Biological Activity

Shatavarin IV (SIV), a steroidal saponin derived from the roots of Asparagus racemosus, has garnered significant interest due to its diverse biological activities. This article explores the various pharmacological effects of this compound, focusing on its anticancer, neuroprotective, and antiviral properties, supported by recent research findings and data.

Chemical Structure and Properties

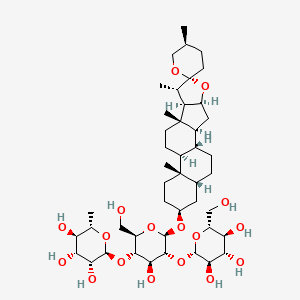

This compound is characterized by its unique chemical structure, which includes two glucose and one rhamnose molecule. This structural composition is crucial for its biological activity, particularly its interaction with cellular pathways and its ability to modulate various physiological responses .

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound.

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon adenocarcinoma), and A-498 (kidney carcinoma). The MTT assay demonstrated that this compound effectively inhibits cell proliferation in these lines .

- In Vivo Studies : In animal models, specifically using Ehrlich ascites carcinoma (EAC) tumor-bearing mice, oral administration of this compound resulted in a marked reduction in tumor volume and viable cell counts. Doses of 250 mg/kg and 500 mg/kg were associated with a significant decrease in body weight gain and restoration of hematological parameters towards normal levels .

Summary of Anticancer Effects

| Study Type | Cell Lines/Models | Key Findings |

|---|---|---|

| In Vitro | MCF-7, HT-29, A-498 | Significant cytotoxicity observed |

| In Vivo | EAC tumor-bearing mice | Reduced tumor volume and viable cell count |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in the context of Parkinson's disease (PD).

- Mechanism of Action : In a study utilizing Caenorhabditis elegans as a model organism for aging and PD, this compound was shown to alleviate oxidative stress by reducing intracellular reactive oxygen species (ROS) levels. It also upregulated stress-responsive genes such as sod-1, sod-2, gst-4, and pink-1, indicating its potential role in enhancing cellular antioxidant defenses .

- Clinical Relevance : The findings suggest that this compound can mitigate alpha-synuclein aggregation—a hallmark of PD—thereby improving neuronal health and longevity .

Summary of Neuroprotective Effects

| Model Organism | Key Findings |

|---|---|

| C. elegans | Reduced oxidative stress; improved longevity; decreased alpha-synuclein aggregation |

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound against HIV-1.

- Inhibition Mechanism : The compound demonstrated dose-dependent inhibition of HIV-1 replication in TZM-bl cells. Mechanistic studies revealed that this compound interacts with key enzymes involved in HIV replication, such as Reverse Transcriptase and Protease. This interaction suggests a potential pathway for therapeutic intervention against HIV .

- Mitochondrial Protection : Additionally, this compound was found to protect mitochondrial function during HIV infection by mitigating oxidative stress and calcium overload—common complications associated with viral infections .

Summary of Antiviral Effects

| Study Type | Key Findings |

|---|---|

| In Vitro | Dose-dependent inhibition of HIV replication |

| Mitochondrial Studies | Protection against ROS-induced mitochondrial dysfunction |

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUDKRWNGQAFLF-PJFZGHSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317487 | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-34-1 | |

| Record name | Shatavarin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.